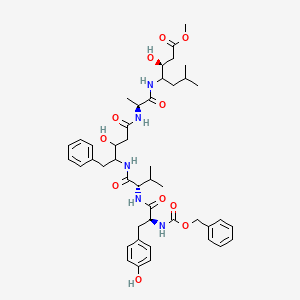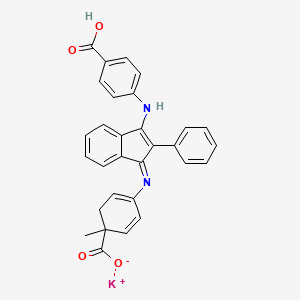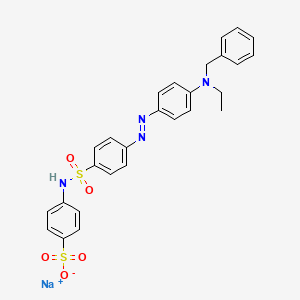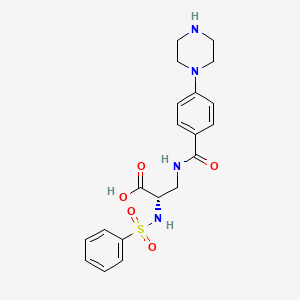
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is an organorhodium complex with the chemical formula [RhCl(CO)(PPh₃)₂]. This compound is a bright yellow, air-stable solid that is widely used in homogeneous catalysis. It is the rhodium analogue of Vaska’s complex, which is the corresponding iridium complex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, can be synthesized by treating rhodium(II) chloride carbonyl with triphenylphosphine . Another common method involves the carbonylation of Wilkinson’s catalyst: [ \text{RhCl[P(C}_6\text{H}_5)_3]_3 + \text{CO} \rightarrow \text{RhCl(CO)[P(C}_6\text{H}_5)_3]_2 + \text{P(C}_6\text{H}_5)_3 ]
Industrial Production Methods
In industrial settings, the synthesis of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, typically involves the use of dimethylformamide (DMF) as a solvent, sometimes with the addition of aniline to accelerate the reaction . The reaction is usually conducted under nitrogen to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the rhodium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another.
Common Reagents and Conditions
Common reagents used in reactions with Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, include hydrogen chloride (HCl), carbon monoxide (CO), and sodium borohydride (NaBH₄) . Reactions are typically conducted under inert atmospheres to prevent oxidation.
Major Products
Major products formed from these reactions include tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation .
Aplicaciones Científicas De Investigación
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow it to act as a catalyst in various chemical processes. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and carbon monoxide .
Comparación Con Compuestos Similares
Similar Compounds
Vaska’s Complex: The iridium analogue of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, with the formula [IrCl(CO)(PPh₃)₂].
Wilkinson’s Catalyst: Another rhodium complex with the formula [RhCl(PPh₃)₃].
Uniqueness
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is unique due to its high stability and versatility as a catalyst. It is particularly useful in homogeneous catalysis, where it can facilitate a wide range of chemical reactions under mild conditions .
Propiedades
Número CAS |
16353-77-8 |
|---|---|
Fórmula molecular |
C37H30ClOP2Rh- |
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
carbon monoxide;rhodium;triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.CO.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |
Clave InChI |
RMJBMLFXJWHQJH-UHFFFAOYSA-M |
SMILES canónico |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
Descripción física |
Yellow crystals; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)

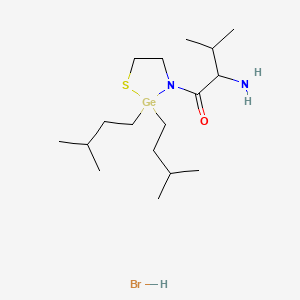
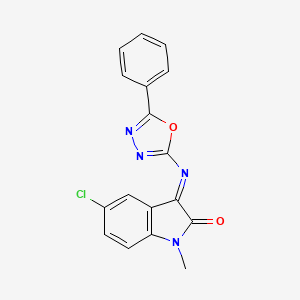
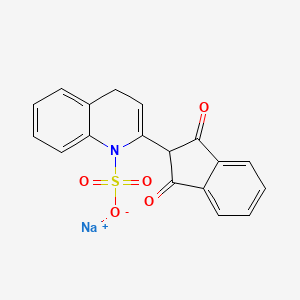
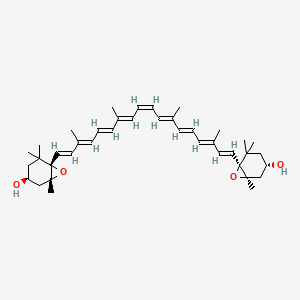

![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
